

# Application Notes and Protocols: Regioselective Bromination of Activated Aromatic Rings with N-Bromobenzenesulfonamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-bromobenzenesulfonamide

Cat. No.: B15417362

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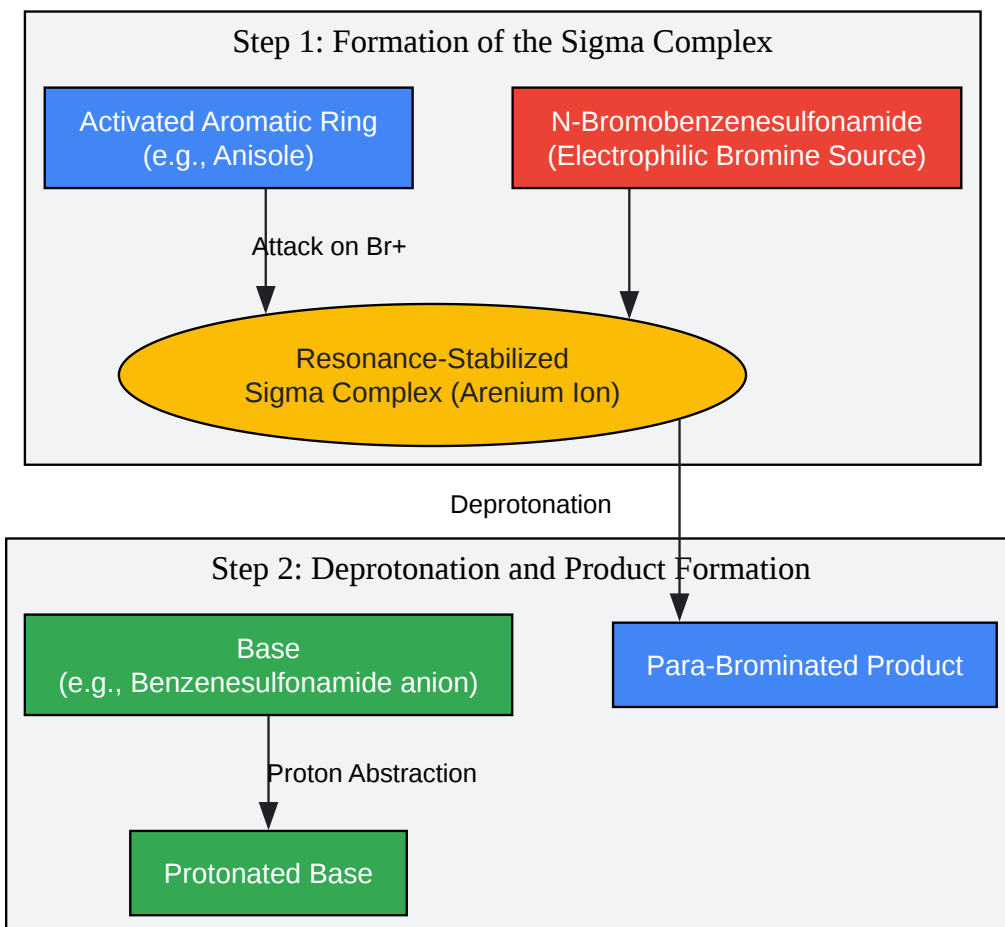
## Introduction

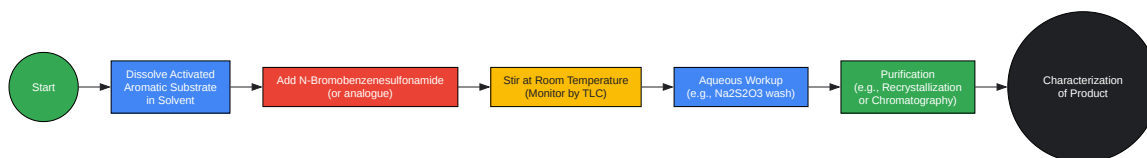
The regioselective bromination of activated aromatic rings is a cornerstone of synthetic organic chemistry, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. Activated aromatic compounds, such as phenols, anilines, and their derivatives, are highly susceptible to electrophilic aromatic substitution. However, controlling the regioselectivity of bromination can be challenging, often leading to mixtures of ortho and para isomers, as well as polybrominated products.<sup>[1]</sup>

**N-bromobenzenesulfonamide** and related N-bromo reagents have emerged as effective and selective brominating agents for these substrates. These reagents offer several advantages over traditional methods using elemental bromine, including milder reaction conditions, improved regioselectivity (often favoring the para isomer), and easier handling.<sup>[2]</sup> This document provides detailed protocols and data for the application of **N-bromobenzenesulfonamide** and its analogues in the regioselective bromination of activated aromatic rings.

## Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of activated aromatic rings using **N-bromobenzenesulfonamide** proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The N-bromo reagent serves as an electrophilic bromine source ("Br<sup>+</sup>"). The electron-donating group on the aromatic ring increases the nucleophilicity of the ring, facilitating the attack on the electrophilic bromine. The reaction typically proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.





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## References

- 1. researchgate.net [researchgate.net]
- 2. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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